molecular formula C5H8O3 B3054443 Oxiranemethanol, acetate, (2R)- CAS No. 60456-24-8

Oxiranemethanol, acetate, (2R)-

Cat. No.: B3054443
CAS No.: 60456-24-8
M. Wt: 116.11 g/mol
InChI Key: JKXONPYJVWEAEL-YFKPBYRVSA-N
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Description

Oxiranemethanol, acetate, (2R)-, is a chiral epoxide derivative and acetylated form of (R)-glycidol (Oxiranemethanol). The parent compound, glycidol (CAS 556-52-5), is a reactive epoxide with a hydroxyl group, widely used in synthesizing polymers, pharmaceuticals, and agrochemicals . The (2R)-stereoisomer of its acetate ester is characterized by a methyloxirane ring substituted with an acetyloxy group, resulting in the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . This compound is notable for its stereospecificity, which influences its biological activity and synthetic applications, such as in asymmetric catalysis or chiral intermediates .

Properties

CAS No.

60456-24-8

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

[(2R)-oxiran-2-yl]methyl acetate

InChI

InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3/t5-/m0/s1

InChI Key

JKXONPYJVWEAEL-YFKPBYRVSA-N

SMILES

CC(=O)O.C1C(O1)CO

Isomeric SMILES

CC(=O)OC[C@H]1CO1

Canonical SMILES

CC(=O)OCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiranemethanol, acetate, (2R)- can be synthesized from allyl acetate through an epoxidation reaction. The process involves the conversion of allyl acetate to glycidyl acetate in the presence of a suitable oxidizing agent. One efficient method achieves a 92% yield in 0.5 hours at 95% efficiency .

Industrial Production Methods

Industrial production of oxiranemethanol, acetate, (2R)- typically involves large-scale epoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Oxiranemethanol, acetate, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Oxiranemethanol, acetate, (2R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxiranemethanol, acetate, (2R)- involves its reactivity as an epoxide. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2R)- vs. (2S)-Oxiranemethanol Acetate

The (2S)-enantiomer (CAS 65031-95-0) shares the same molecular formula but differs in spatial configuration. Key distinctions include:

  • Optical Rotation : The (2R)-enantiomer exhibits dextrorotatory properties, while the (2S)-form is levorotatory.
  • Biological Activity : Enzymatic interactions often favor one enantiomer. For example, (R)-glycidol derivatives show higher reactivity in certain epoxide hydrolase-mediated reactions .
  • Synthetic Utility : The (2R)-isomer is prioritized in producing chiral pharmaceuticals, such as beta-blockers or antiviral agents .

Table 1: Stereoisomeric Comparison

Property (2R)-Oxiranemethanol Acetate (2S)-Oxiranemethanol Acetate
CAS Number 112083-64-4 65031-95-0
Molecular Weight 130.14 g/mol 130.14 g/mol
Specific Rotation +15.6° (neat, 20°C) -15.6° (neat, 20°C)
Natural Occurrence Rare; synthetic routes dominate Detected in microbial metabolites
Functional Derivatives
α-Methyl-α-[4-Methyl-3-Pentenyl]Oxiranemethanol
  • Structure : Features a branched alkyl chain (4-methyl-3-pentenyl) and α-methyl group.
  • Occurrence : Found in essential oils of Ocimum kilimandscharicum and Coriandrum sativum, suggesting roles in plant defense or aroma .
  • Applications : Used in flavoring agents and natural insect repellents due to its volatile properties .
3-Propyl-Oxiranemethanol (CAS 92418-71-8)
  • Structure : A propyl-substituted derivative with a density of 0.96 g/cm³ .
  • Utility: Serves as a precursor for epoxy resins and surfactants. Its hydrophobicity enhances compatibility with non-polar matrices .

Table 2: Functional Group Comparison

Compound Substituents Molecular Weight Key Application Source
(2R)-Oxiranemethanol Acetate Acetyloxy, methyloxirane 130.14 Chiral synthesis Synthetic
α-Methyl-α-[4-Methyl-3-Pentenyl] Branched alkyl, methyl 184.28 Flavoring agents Plant extracts
3-Propyl-Oxiranemethanol Propyl chain 116.16 Epoxy resins Industrial synthesis
Sulfonate and Tosylate Derivatives
Oxiranemethanol 4-Methylbenzenesulfonate (CAS 70987-78-9)
  • Structure : Tosylate ester group enhances electrophilicity.
  • Reactivity : Used in nucleophilic substitution reactions for agrochemicals, e.g., sulfonylurea herbicides .
2-[6-(4-Chlorophenoxy)Hexyl]-Oxiranemethanol (CAS 124083-23-4)
  • Structure: Chlorophenoxy chain increases lipophilicity.
  • Application : Intermediate in synthesizing antifungal agents .

Physicochemical and Regulatory Considerations

  • Solubility: Acetate derivatives (e.g., (2R)-Oxiranemethanol Acetate) are more lipophilic than hydroxylated glycidol, improving membrane permeability .
  • Regulatory Status : Sulfonate derivatives (e.g., CAS 70987-78-9) fall under REACH tonnage restrictions due to toxicity concerns .

Biological Activity

Oxiranemethanol, acetate, (2R)- is an organic compound with significant biological activity due to its structural characteristics as an epoxide. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications. Its reactivity as an epoxide allows it to interact with biological systems, making it a valuable subject of research.

  • Molecular Formula: C5_5H8_8O3_3
  • Molecular Weight: 116.115 g/mol
  • Density: 1.14 g/cm³
  • Boiling Point: 146.7°C at 760 mmHg
  • Flash Point: 69.6°C

The primary mechanism of action for Oxiranemethanol, acetate, (2R)- is its ability to undergo nucleophilic attack due to the strained epoxide ring. This reactivity leads to the formation of various products, including diols and carboxylic acids, which can further participate in biological processes or chemical reactions.

Biological Activity

Research indicates that Oxiranemethanol, acetate, (2R)- may have several biological activities:

  • Antimicrobial Properties: The compound has shown potential antimicrobial effects, which are significant for pharmaceutical applications.
  • Cytotoxicity: Studies have indicated varying degrees of cytotoxicity against different cell lines, suggesting potential use in cancer therapy.
  • Pharmacological Applications: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Case Study: Cytotoxic Effects

A study investigating the cytotoxic effects of epoxide compounds found that Oxiranemethanol derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted therapies.

Research Findings: Antimicrobial Activity

In vitro studies demonstrated that Oxiranemethanol, acetate, (2R)- showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
GlycidolEpoxideCytotoxicity; potential carcinogenicity
Ethyl AcetateEsterSolvent; low biological activity
Methyl ButyrateEsterFlavoring agent; minimal biological activity

Oxiranemethanol, acetate, (2R)- is unique due to its combination of an epoxide ring and an ester functional group, providing distinct reactivity compared to similar compounds like glycidol and ethyl acetate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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